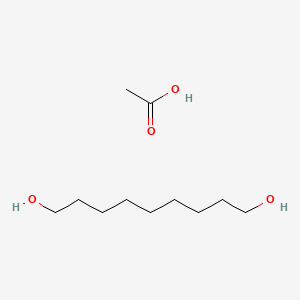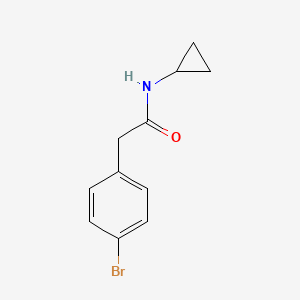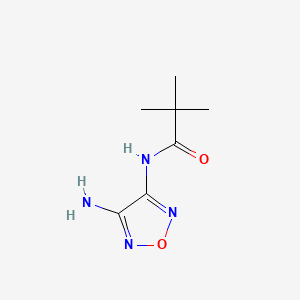
N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
概要
説明
“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C4H6N4O2 and a molecular weight of 142.12 .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a solid compound . The SMILES string for this compound is NC1=NON=C1NC©=O .作用機序
AOD-9604 works by stimulating the release of growth hormone, which in turn promotes the breakdown of fat cells and the production of lean muscle tissue. AOD-9604 has also been shown to have a direct effect on bone growth and repair, potentially through its interaction with bone cells.
Biochemical and Physiological Effects
AOD-9604 has been shown to have a number of biochemical and physiological effects, including the promotion of fat breakdown, the production of lean muscle tissue, and the stimulation of bone growth and repair. In addition, AOD-9604 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of conditions such as osteoarthritis.
実験室実験の利点と制限
One of the main advantages of AOD-9604 is its potential as a treatment for obesity, osteoarthritis, and other medical conditions. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on AOD-9604, including its use in the treatment of other medical conditions such as diabetes and cardiovascular disease. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its dosing and administration. Overall, AOD-9604 has shown promise as a potential therapy for a variety of medical conditions, and further research is needed to fully explore its potential.
科学的研究の応用
AOD-9604 has been the subject of numerous scientific studies, primarily in the areas of obesity, osteoarthritis, and bone growth. In animal studies, AOD-9604 has been shown to reduce body fat and increase lean body mass, suggesting its potential as a treatment for obesity. In addition, AOD-9604 has been shown to have a beneficial effect on bone growth and repair, making it a potential therapy for osteoarthritis and other bone-related conditions.
Safety and Hazards
特性
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)6(12)9-5-4(8)10-13-11-5/h1-3H3,(H2,8,10)(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWOLBCCWNSKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NON=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



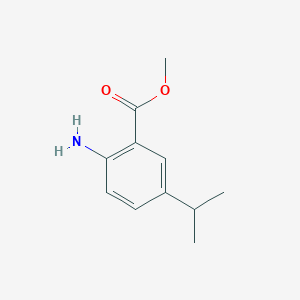
![2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3204168.png)
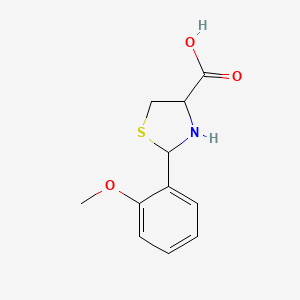

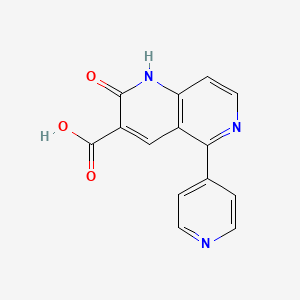

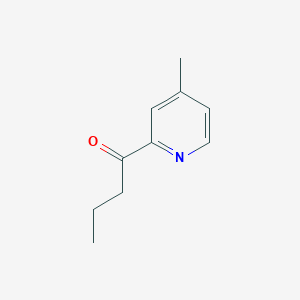

![benzyl (5R)-5-methyl-4-[5-methyl-2-(triazol-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B3204224.png)

![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)

